methyl 1-(trifluoromethyl)-1H-imidazole-5-carboxylate
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Overview
Description
Methyl 1-(trifluoromethyl)-1H-imidazole-5-carboxylate is a compound that features a trifluoromethyl group attached to an imidazole ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, often enhancing their stability, lipophilicity, and bioavailability . This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of imidazole derivatives using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . Another approach involves the use of sodium trifluoroacetate and copper(I) iodide as catalysts .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and batch processing are often employed to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(trifluoromethyl)-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halides and nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce various functionalized imidazole derivatives .
Scientific Research Applications
Methyl 1-(trifluoromethyl)-1H-imidazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its potential therapeutic properties are explored in drug discovery and development.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of methyl 1-(trifluoromethyl)-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.
Celecoxib: Another trifluoromethylated compound used as an anti-inflammatory drug.
Uniqueness
Methyl 1-(trifluoromethyl)-1H-imidazole-5-carboxylate is unique due to its specific imidazole ring structure combined with the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C6H5F3N2O2 |
---|---|
Molecular Weight |
194.11 g/mol |
IUPAC Name |
methyl 3-(trifluoromethyl)imidazole-4-carboxylate |
InChI |
InChI=1S/C6H5F3N2O2/c1-13-5(12)4-2-10-3-11(4)6(7,8)9/h2-3H,1H3 |
InChI Key |
RHWPTTLPIKDKCC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=CN1C(F)(F)F |
Origin of Product |
United States |
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